molecular formula C14H13F3N4O2 B2518414 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1327629-31-1

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No. B2518414
M. Wt: 326.279
InChI Key: NTTAWKLZACRJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
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Scientific Research Applications

Efficient Scale-Up Synthesis and Preclinical Studies

An efficient scale-up synthesis method for a structurally related compound, BMS-520, demonstrates the practical aspects of synthesizing complex molecules for preclinical toxicological studies. This process includes a highly regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation, highlighting the compound's relevance in developing potent and selective receptor agonists (Hou et al., 2016).

Antimicrobial Activity

Research on 1,4-disubstituted 1,2,3-triazole derivatives bearing oxadiazolyl substitutions reveals moderate to good antimicrobial activities against various bacterial and fungal strains. This indicates the potential for developing new antimicrobial agents based on the core structure of the compound (Jadhav et al., 2017).

Anticancer Evaluation

A series of N-substituted benzamides derived from a similar oxadiazole structure were synthesized and evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activities. This suggests the compound's scaffold could be useful in anticancer drug development (Ravinaik et al., 2021).

mGluR5 Modulation

A novel series of aryl azetidinyl oxadiazoles were identified as mGluR5 positive allosteric modulators with improved physico-chemical properties. This discovery underscores the potential of such compounds in modulating glutamate receptors for therapeutic benefits (Packiarajan et al., 2012).

Metabolic and Disposition Studies

The use of 19F-NMR spectroscopy in a drug discovery program for compounds including a fluorobenzyl moiety, similar to the compound , supports the selection of candidates for further development based on metabolic fate and excretion balance studies (Monteagudo et al., 2007).

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c1-8-18-12(23-20-8)9-6-21(7-9)13(22)19-11-4-2-10(3-5-11)14(15,16)17/h2-5,9H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTAWKLZACRJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

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